(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 2-methoxyaniline under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide or potassium tert-butoxide can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2H-chromene-3-carboxamide: Lacks the imine and additional methoxy group, resulting in different chemical and biological properties.
2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide:
6-methoxy-2H-chromene-3-carboxylic acid: Precursor in the synthesis of the target compound, with distinct chemical behavior due to the absence of the imine group.
Uniqueness
(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of both the imine and methoxy groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-8-15-11(9-12)10-13(17(19)21)18(24-15)20-14-5-3-4-6-16(14)23-2/h3-10H,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWNZFMDLHXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3OC)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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